An In-depth Technical Guide to the Physicochemical Properties of Cyclic Ureas: A Focus on 1,3-Dialkylimidazolidin-2-ones
An In-depth Technical Guide to the Physicochemical Properties of Cyclic Ureas: A Focus on 1,3-Dialkylimidazolidin-2-ones
A Note to the Researcher: This guide addresses the physicochemical properties of 1,3-dipropylimidazolidin-2-one. Direct experimental data for this specific compound is not extensively available in peer-reviewed literature. Therefore, this document will focus on its close structural analog, 1,3-dimethyl-2-imidazolidinone (DMI) , a well-characterized and widely used industrial solvent. The principles, properties, and experimental methodologies detailed for DMI provide a robust and authoritative framework for understanding and predicting the behavior of 1,3-dipropylimidazolidin-2-one and other N,N'-dialkylated cyclic ureas. The substitution of methyl with propyl groups is expected to influence properties such as boiling point, density, and viscosity due to increased molecular weight and van der Waals forces, while retaining the core characteristics of a polar aprotic solvent.
Introduction
1,3-Dialkylimidazolidin-2-ones are a class of cyclic ureas characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. These compounds are of significant interest to researchers and drug development professionals due to their unique properties as polar aprotic solvents. Their high thermal and chemical stability, coupled with an excellent ability to dissolve a wide range of organic and inorganic compounds, makes them valuable in various applications, including chemical synthesis, polymer processing, and electronics manufacturing.[1] This guide provides a comprehensive overview of the core physicochemical properties of 1,3-dimethyl-2-imidazolidinone (DMI), offering field-proven insights and experimental context relevant to the broader class of 1,3-dialkylimidazolidin-2-ones.
Chemical Identity and Molecular Structure
The fundamental structure of these compounds imparts their characteristic properties. The presence of the urea functionality within a cyclic system creates a molecule with a high dipole moment, which is the primary driver of its solvent capabilities.
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IUPAC Name: 1,3-Dimethylimidazolidin-2-one[1]
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Common Names: DMI, N,N'-Dimethylethyleneurea, DMEU[2]
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CAS Number: 80-73-9[2]
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Molecular Formula: C₅H₁₀N₂O[2]
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Molecular Weight: 114.15 g/mol [3]
The replacement of methyl groups with propyl groups in 1,3-dipropylimidazolidin-2-one would increase the molecular weight and the nonpolar character of the molecule, which would be expected to decrease its water solubility and increase its boiling point and viscosity relative to DMI.
Caption: Molecular structure of 1,3-Dimethyl-2-imidazolidinone (DMI).
Core Physicochemical Properties
The utility of DMI as a solvent is defined by its physical and chemical properties. Its high boiling point and low melting point give it a wide liquid range, which is advantageous for conducting reactions at various temperatures.
Data Summary
The following table summarizes the key quantitative properties of DMI.
| Property | Value | Source(s) |
| Appearance | Colorless, transparent liquid | [1] |
| Melting Point | 8.2 °C (46.8 °F) | [1] |
| Boiling Point | 221–226 °C (430-439 °F) | [1][4] |
| Density | 1.056 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4710 to 1.4730 | [5] |
| Flash Point | 104 - 120 °C (219 - 248 °F) | [1] |
| Vapor Pressure | <1 hPa at 20 °C |
Solubility Profile
The "like dissolves like" principle is fundamental to understanding DMI's solubility characteristics.[6] As a polar aprotic solvent, DMI effectively dissolves a wide array of substances.
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Water: Miscible in all proportions.[4] This is due to its ability to accept hydrogen bonds and its high polarity.
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Organic Solvents: Soluble in many common organic solvents such as toluene, dimethylformamide (DMF), and tetrahydrofuran (THF).[4]
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Solute Compatibility: DMI has an excellent solvating ability for both inorganic salts and organic compounds, which is a key reason for its use as a reaction solvent.[1] This capability stems from its high dielectric constant and dipole moment, which allow it to stabilize charged intermediates and reagents.
Chemical Stability
DMI exhibits high thermal and chemical stability, making it a robust solvent for a variety of chemical transformations.[1] It is more stable than many other aprotic polar solvents in the presence of acids and alkalis, even at elevated temperatures. This stability is crucial for reactions that require harsh conditions.
Spectroscopic Characterization
Spectroscopic data is essential for the identification and purity assessment of a compound.
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¹H NMR (Proton NMR): The proton NMR spectrum of DMI is simple due to its symmetry. It typically shows two signals: a singlet for the six protons of the two methyl groups (N-CH₃) and a singlet for the four protons of the ethylene backbone (-CH₂-CH₂-).[7][8]
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¹³C NMR (Carbon NMR): The carbon NMR spectrum will typically display signals for the methyl carbons, the ethylene carbons, and the carbonyl carbon.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration.[5][9]
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) corresponding to its molecular weight.[10][11]
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the methods for determining these properties must be robust and reproducible. Here, we detail a standard protocol for determining solubility, a critical parameter for any solvent.
Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the solubility of a solid compound in a solvent.[12] The rationale is to create a saturated solution at a constant temperature and then accurately measure the concentration of the dissolved solute.
Step-by-Step Methodology:
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Preparation: Add an excess amount of the solid solute to a known volume of DMI in a sealed glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
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Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[12] This extended time ensures that the dissolution process is complete.
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Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. Centrifuge the sample to further pellet the excess solid.
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Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert filter (e.g., 0.45 µm PTFE) into a clean vial.[12] This step is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.
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Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of the solute in the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12] A calibration curve prepared with standards of known concentrations is essential for accurate quantification.
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Calculation: Back-calculate the concentration in the original undiluted filtrate to determine the solubility at the specified temperature. Report the result in units such as mg/mL or mol/L.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Applications and Significance in Research
DMI is widely used as a high-boiling polar aprotic solvent.[1] Its properties make it an excellent medium for various organic reactions, particularly those involving organometallic reagents.[4] It often serves as a less toxic substitute for hexamethylphosphoramide (HMPA).[1] Its applications span:
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Synthesis of pharmaceuticals and agricultural chemicals
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Manufacturing of polymers [1]
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Detergents and dyestuffs [1]
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Electronic materials [1]
The understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring product purity, and developing safe handling procedures in these applications.
Safety and Handling
As with any chemical, proper handling of DMI is essential. It is classified as an acute toxicant (oral) and can cause serious eye damage.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat and open flames.[4]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. DMI is hygroscopic and should be stored under an inert atmosphere if low water content is critical.[4]
Conclusion
1,3-Dimethyl-2-imidazolidinone (DMI) is a versatile and robust polar aprotic solvent with a well-defined set of physicochemical properties. Its high boiling point, broad solubility profile, and excellent chemical stability make it a valuable tool for researchers and chemical professionals. While direct data for 1,3-dipropylimidazolidin-2-one is limited, the comprehensive understanding of DMI presented in this guide serves as an authoritative foundation for predicting its behavior and designing effective experimental protocols. The principles outlined herein provide the necessary scientific grounding for the safe and effective use of this important class of cyclic ureas in research and development.
References
-
thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
-
Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Dimethyl-2-imidazolidinone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
Austin Community College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Scribd. (n.d.). Boiling Point Determination Methods. Retrieved from [Link]
-
ASTM International. (2023, April 25). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link]
-
JoVE. (2020, March 26). Video: Boiling Points - Concept. Retrieved from [Link]
-
Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]
-
University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]
-
Online VLab. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]
-
NIST. (n.d.). 2-Imidazolidinone, 1,3-dimethyl-. Retrieved from [Link]
- Leahy, E. M. (2001). 1,3-Dimethyl-2-imidazolidinone. In Encyclopedia of Reagents for Organic Synthesis. DOI: 10.1002/047084289X.rd342.
-
NIST. (n.d.). 2-Imidazolidinone, 1,3-dimethyl-. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]
Sources
- 1. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. 80-73-9・1,3-Dimethyl-2-imidazolidinone・042-33311・044-33315[Detail Information] | [Analytical Chemistry][Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dimethyl-2-imidazolidinone, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. chem.ws [chem.ws]
- 7. 1,3-Dimethyl-2-imidazolidinone(80-73-9) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 1,3-Dimethyl-2-imidazolidinone(80-73-9) IR Spectrum [chemicalbook.com]
- 10. 1,3-Dimethyl-2-imidazolidinone(80-73-9) MS [m.chemicalbook.com]
- 11. 2-Imidazolidinone, 1,3-dimethyl- [webbook.nist.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
